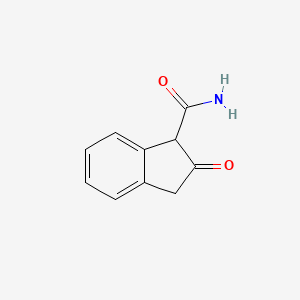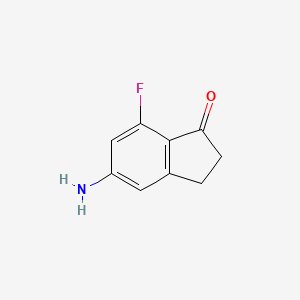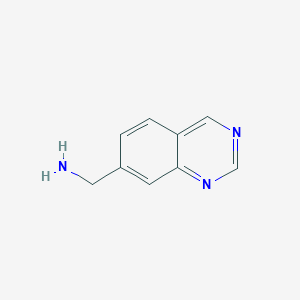
3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of tetralins It is characterized by a fluorine atom attached to the third carbon of the naphthalene ring and a hydroxyl group on the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the fluorination of 5,6,7,8-tetrahydronaphthalen-2-ol. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality. The choice of fluorinating agent and solvent would be critical to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to remove the fluorine atom, although this is less common.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-one.
Reduction: 5,6,7,8-Tetrahydronaphthalen-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor studies due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes by forming strong hydrogen bonds or dipole interactions. This can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure but with the fluorine atom on the first carbon.
5,6,7,8-Tetrahydronaphthalen-2-ol: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene: Contains additional functional groups that alter its reactivity and applications.
Uniqueness
3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The presence of the fluorine atom can significantly enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11FO |
|---|---|
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H11FO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6,12H,1-4H2 |
Clave InChI |
KNRQRBNALPBOOD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CC(=C(C=C2C1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)




![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)


![6-Oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B11917716.png)


![2,4-Dihydroindeno[1,2-c]pyrazole](/img/structure/B11917728.png)

